

An In-depth Technical Guide to Benzyl 4-bromophenylcarbamate

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Compound of Interest

Compound Name: Benzyl 4-bromophenylcarbamate

CAS No.: 92159-87-0

Cat. No.: B2551254

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Executive Summary

This technical guide provides a comprehensive overview of **Benzyl 4-bromophenylcarbamate**, a significant organic compound within the N-aryl carbamate class. While a specific CAS number for this compound is not prominently indexed in major chemical databases, its synthesis, properties, and potential applications can be thoroughly described based on established chemical principles and literature on analogous structures. This document serves as a critical resource for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, physicochemical characteristics, and prospective utility in medicinal chemistry and materials science. We will delve into a detailed, field-proven synthesis protocol, present its properties in a structured format, and explore its potential biological activities, grounded in the known functions of the N-aryl carbamate scaffold.

Introduction and Chemical Identity

Benzyl 4-bromophenylcarbamate, systematically named Benzyl N-(4-bromophenyl)carbamate, is an aromatic organic compound featuring a carbamate linkage between a benzyl alcohol moiety and a 4-bromoaniline core. The carbamate functional group is

a cornerstone in medicinal chemistry and organic synthesis due to its unique chemical stability and its role as a key structural motif in a variety of bioactive molecules.[1]

The structure of **Benzyl 4-bromophenylcarbamate** combines the benzyloxycarbonyl (Cbz or Z) protecting group, a staple in peptide synthesis, with a brominated aniline ring. This substitution pattern makes it an interesting candidate for further chemical elaboration, particularly through cross-coupling reactions at the bromine position, and a subject of interest for structure-activity relationship (SAR) studies in drug discovery.

Chemical Structure:

- IUPAC Name: Benzyl N-(4-bromophenyl)carbamate
- Molecular Formula: $C_{14}H_{12}BrNO_2$
- CAS Number: Not assigned or not readily available in public databases. A structurally similar compound, Benzyl (4-bromo-3-fluorophenyl)carbamate, is registered under CAS number 510729-01-8.[2]

Physicochemical Properties

Precise experimental data for **Benzyl 4-bromophenylcarbamate** is not extensively documented. However, its key physicochemical properties can be calculated or inferred from closely related compounds. The data presented below is essential for its handling, purification, and application in experimental settings.

Property	Value	Source
Molecular Weight	306.16 g/mol	Calculated
Appearance	White to off-white solid (predicted)	Inferred
Melting Point	Not experimentally determined. For comparison, the parent compound, Benzyl carbamate, has a melting point of 86-89 °C.	
Solubility	Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone; sparingly soluble in water.	Inferred
Boiling Point	Not determined.	-

Synthesis of Benzyl 4-bromophenylcarbamate: A Validated Protocol

The most direct and reliable method for the synthesis of **Benzyl 4-bromophenylcarbamate** is the nucleophilic substitution reaction between 4-bromoaniline and benzyl chloroformate. This reaction is a standard procedure for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto an amine.

The causality behind this experimental choice lies in the high reactivity of the acid chloride of benzyl chloroformate towards the nucleophilic amine of 4-bromoaniline. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Studies on the reaction of substituted anilines with benzyl chloroformate have shown that 4-bromoaniline predominantly yields the desired N-carbobenzyloxy (CBZ) product.^[3]

Experimental Protocol

Materials:

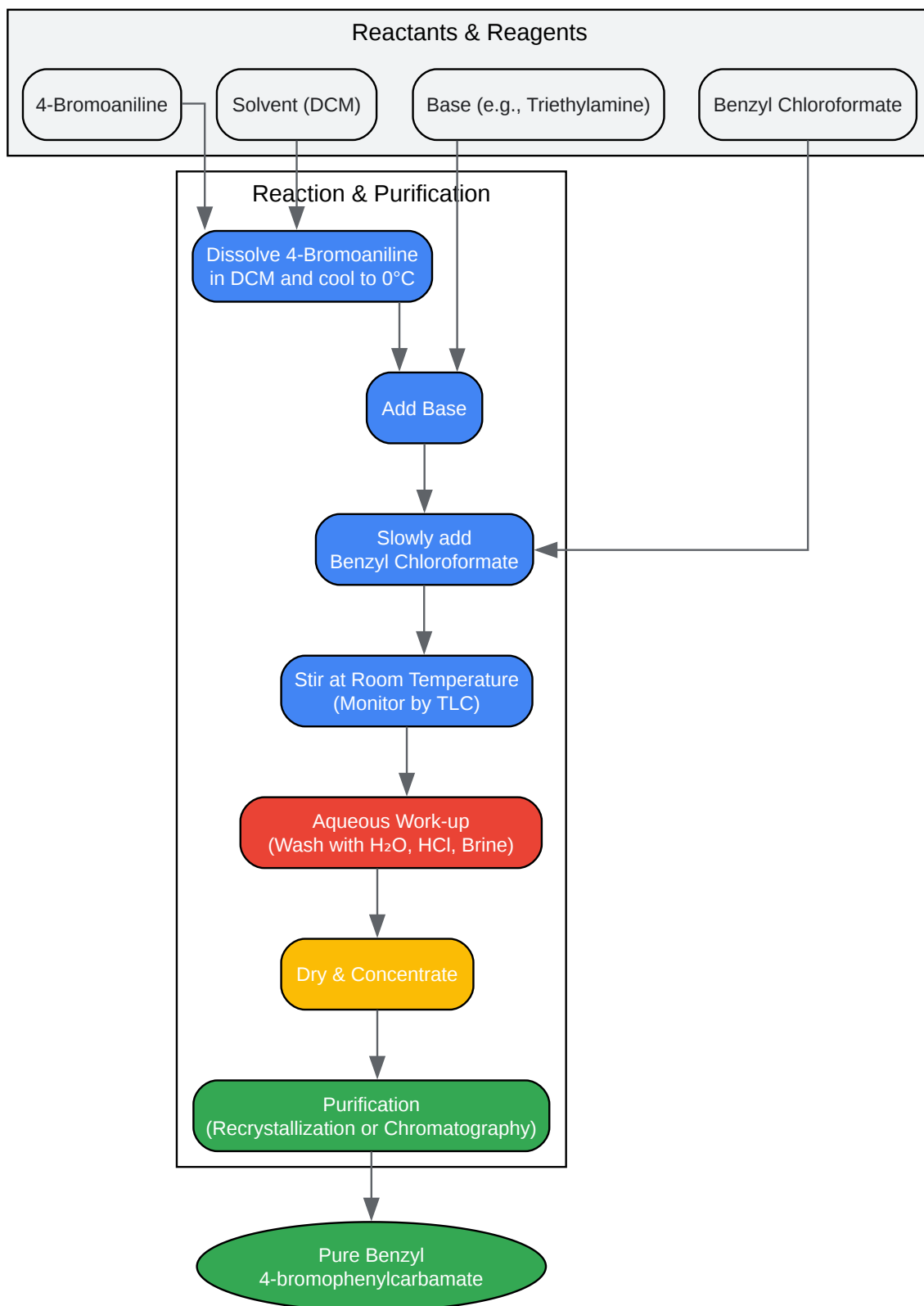
- 4-Bromoaniline
- Benzyl chloroformate (Cbz-Cl)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- A suitable base (e.g., triethylamine, pyridine, or aqueous sodium bicarbonate)
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-bromoaniline in anhydrous dichloromethane.
- **Cooling:** Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.
- **Addition of Base:** Add 1.2 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine, to the solution. The base acts as a scavenger for the HCl generated during the reaction.
- **Addition of Benzyl Chloroformate:** Slowly add 1.1 equivalents of benzyl chloroformate to the stirred solution. The slow addition is necessary to maintain the low temperature and ensure a controlled reaction.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Work-up:** Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
- **Washing:** Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by deionized water, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure **Benzyl 4-bromophenylcarbamate**.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **Benzyl 4-bromophenylcarbamate**.

Applications in Research and Drug Development

While specific applications for **Benzyl 4-bromophenylcarbamate** are not widely reported, the N-aryl carbamate scaffold is of significant interest in drug discovery and development. The presence of the bromine atom also provides a synthetic handle for creating diverse chemical libraries.

Potential as an Antifungal Agent

N-aryl carbamates have been investigated as potent antifungal agents.[4][5] These compounds are known to exhibit broad-spectrum activity against various phytopathogenic fungi.[1] The proposed mechanism of action for many carbamate fungicides involves the inhibition of essential enzymes in fungi by targeting thiol groups.[1] Structure-activity relationship studies have indicated that halogen substitutions on the phenyl ring, such as chlorine or bromine, can enhance antifungal potency.[4][5] This suggests that **Benzyl 4-bromophenylcarbamate** could serve as a valuable lead compound for the development of new antifungal therapies.

Antibacterial Potential

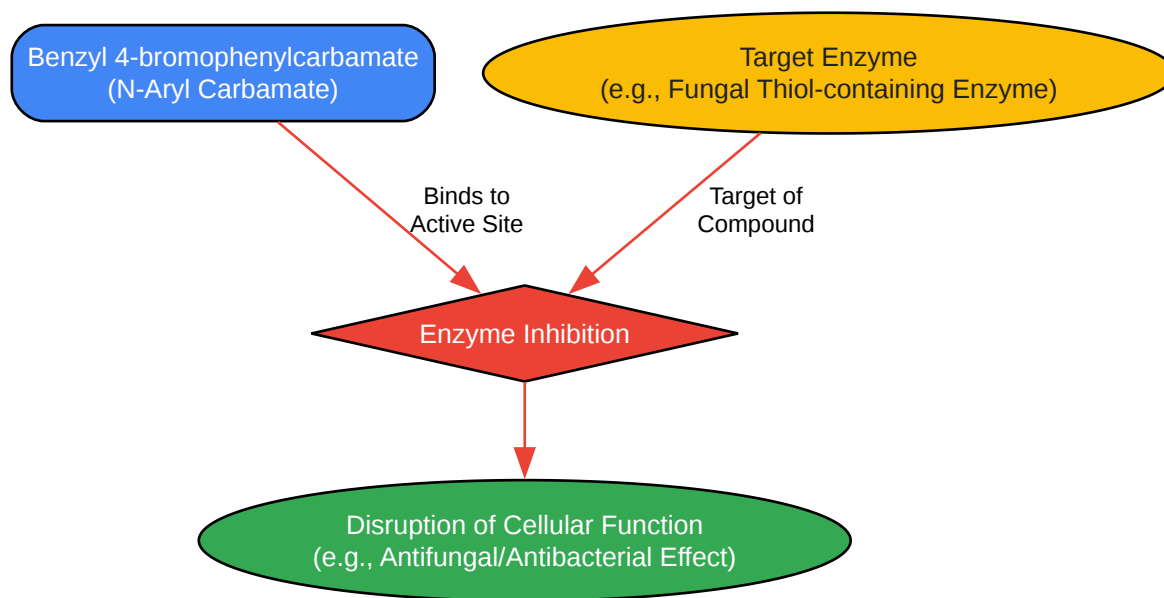
The carbamate moiety is also a key fragment in certain antibacterial agents. For instance, benzyl and phenethyl-carbamates incorporated into β -lactam structures have shown promising activity against multidrug-resistant bacterial strains, including methicillin-resistant *Staphylococcus aureus* (MRSA).[6] This highlights the versatility of the carbamate group in designing new classes of antibiotics.

Role as a Synthetic Intermediate

Beyond its potential bioactivity, **Benzyl 4-bromophenylcarbamate** is a valuable intermediate in organic synthesis. The bromine atom on the phenyl ring can be readily functionalized using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The Cbz group, while known as a protecting group, can also influence the electronic properties and conformation of the molecule, making it a useful building block for more complex molecular architectures.

Potential Mechanism of Action: Enzyme Inhibition

A plausible mechanism of action for the biological activity of N-aryl carbamates is through enzyme inhibition. As seen with carbonic anhydrase inhibitors bearing a carbamate-related structure, the carbamate moiety can interact with the active site of an enzyme.[7] For instance, in the case of fungal enzymes, the carbamate could act as a Michael acceptor or interact with key residues in the active site, leading to inhibition.



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Caption: Plausible mechanism of action via enzyme inhibition.

Conclusion

Benzyl 4-bromophenylcarbamate represents a molecule of significant academic and industrial interest, despite the current lack of a designated CAS number. Its straightforward synthesis from readily available starting materials makes it an accessible compound for research purposes. The N-aryl carbamate core, coupled with the synthetically versatile bromine substituent, positions this compound as a promising scaffold for the development of novel therapeutic agents, particularly in the antifungal and antibacterial arenas. This guide provides the foundational knowledge and practical protocols necessary for scientists to synthesize, characterize, and explore the potential of **Benzyl 4-bromophenylcarbamate** in their research and development endeavors.

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